molecular formula C16H20N2O2 B2465744 N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide CAS No. 1396708-92-1

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B2465744
CAS No.: 1396708-92-1
M. Wt: 272.348
InChI Key: HBKYYXBVBQQTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide is a synthetic benzamide derivative of interest in neuroscience and medicinal chemistry research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzamide derivatives are frequently investigated for their potential to modulate central nervous system (CNS) targets . Research on structurally related compounds indicates potential activity as positive allosteric modulators of ionotropic glutamate receptors, such as NMDA receptors, which are critical in synaptic transmission, learning, and memory . The molecular structure of this compound, which features a 2,5-dimethylbenzamide group linked to a hydroxyethyl-substituted N-methylpyrrole, suggests it may be explored for its selectivity towards specific receptor subunits (e.g., GluN2C-containing NMDA receptors) to help elucidate their physiological roles and potential in various neurological conditions . Researchers can utilize this compound as a chemical tool to study receptor function and signaling pathways. Its physicochemical properties, including the presence of both hydrogen bond donor and acceptor groups, may influence its solubility and pharmacokinetic profile, which are important factors for in vitro assay design . Handle with care in a laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYYXBVBQQTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzamide core.

    Attachment of the Methylpyrrole Moiety: The final step involves the coupling of the methylpyrrole moiety to the hydroxyethylated benzamide via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methylpyrrole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the methylpyrrole moiety play crucial roles in its binding affinity and specificity. The compound may modulate enzymatic activities or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
  • Divergence : The target compound replaces the 1,1-dimethylethyl group with a pyrrole-substituted hydroxyethyl chain and uses a 2,5-dimethylbenzamide instead of 3-methylbenzamide. The pyrrole moiety may enhance π-π stacking or metal coordination compared to the simpler alkyl group .
2-Oxoindoline Derivatives ()
  • Examples include 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) and K (2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide).
  • Key Features : Share hydroxyacetamide backbones but incorporate indole or coumarin rings. These are often bioactive, targeting enzymes like kinases or cyclooxygenases.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzamide 2,5-Dimethylbenzoyl, pyrrole-hydroxyethyl Catalysis, drug discovery
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 1,1-dimethylethyl Metal-catalyzed C–H activation
1-F () Hydroxyacetamide Phenyl, 2-oxoindoline Enzyme inhibition
N-(2-chlorobenzyl)-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide () Benzimidazole-carboxamide 2-Chlorobenzyl, 2,5-dimethylphenyl Antimicrobial/antifungal agents

Biological Activity

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide, a synthetic organic compound with the molecular formula C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2} and a molecular weight of 272.34 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a hydroxyethyl group and a methylpyrrole moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzamide Core : Acylation of 2,5-dimethylbenzoic acid with an appropriate amine.
  • Introduction of the Hydroxyethyl Group : Nucleophilic substitution reaction with a hydroxyethylating agent.
  • Attachment of the Methylpyrrole Moiety : Coupling via a condensation reaction.

This synthetic route allows for the introduction of functional groups that may enhance biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of benzamide compounds, including this one, exhibited significant antitumor effects in vitro and in vivo. The mechanism involved downregulation of dihydrofolate reductase (DHFR), leading to impaired DNA synthesis in cancer cells .
  • Antimicrobial Screening : In a screening for antimicrobial agents, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Biochemical Probes : Due to its unique structural features, this compound is being explored as a biochemical probe to study protein interactions and cellular signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntitumorInhibited DHFR activity; reduced cell proliferation
AntimicrobialEffective against certain Gram-positive bacteria
Biochemical ProbeInvestigated for protein interaction studies

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to optimize efficacy and reduce toxicity.
  • Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.